![molecular formula C15H12N2O2S B4179954 N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4179954.png)
N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide
Overview
Description
N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has gained significant attention in the field of scientific research. This molecule has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. In
Mechanism of Action
The endocannabinoid system consists of two main receptors, CB1 and CB2, and their endogenous ligands, anandamide and 2-arachidonoylglycerol. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are predominantly expressed in the immune system. The activation of CB1 receptors by endocannabinoids or exogenous cannabinoids such as THC leads to the inhibition of neurotransmitter release, resulting in various physiological effects such as pain relief, appetite stimulation, and mood alteration.
N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide acts as a selective antagonist of CB1 receptors, which means that it binds to the receptor and prevents the activation of the receptor by endocannabinoids or exogenous cannabinoids. This leads to the inhibition of the physiological effects mediated by CB1 receptors, making it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide in lab experiments is its selectivity for CB1 receptors, which allows for the specific modulation of the endocannabinoid system. This makes it a useful tool for studying the physiological functions of the endocannabinoid system and for developing novel drugs for the treatment of various neurological disorders.
One of the limitations of using N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide in lab experiments is its potential off-target effects. Although N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide is selective for CB1 receptors, it may also bind to other receptors or proteins, leading to unintended effects. Additionally, the use of N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide in lab experiments may not accurately reflect the physiological effects of endocannabinoid modulation in vivo, as the endocannabinoid system is a complex and dynamic system that involves multiple receptors and signaling pathways.
Future Directions
There are several future directions for the research on N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide. One potential direction is the development of novel drugs based on the structure of N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide for the treatment of various neurological disorders. Another direction is the investigation of the role of the endocannabinoid system in various physiological processes, such as pain, mood, and memory. Additionally, the development of more selective and potent antagonists of CB1 receptors may lead to the development of more effective drugs for the treatment of neurological disorders.
Scientific Research Applications
N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, depression, and addiction. It has been shown to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, pain sensation, mood, and memory. N-3-isoxazolyl-5-methyl-4-phenyl-3-thiophenecarboxamide acts as a selective antagonist of the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system. This makes it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
properties
IUPAC Name |
5-methyl-N-(1,2-oxazol-3-yl)-4-phenylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-14(11-5-3-2-4-6-11)12(9-20-10)15(18)16-13-7-8-19-17-13/h2-9H,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFALCSDYJBCIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=NOC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1,2-oxazol-3-yl)-4-phenylthiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.